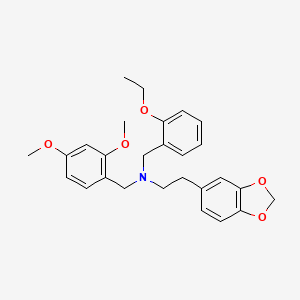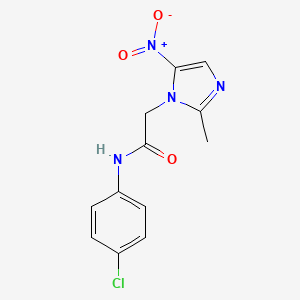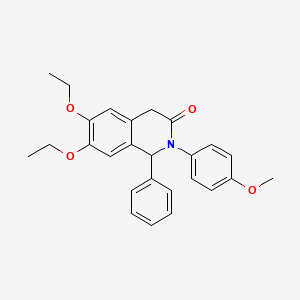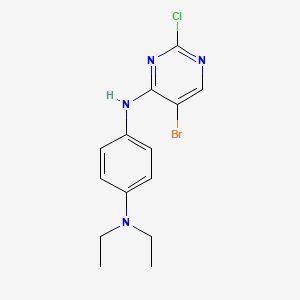
2-Methoxyethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a mouthful, but let’s break it down. Its systematic name reveals its structure:
Molecular Formula: C25H26ClNO4S
Average Mass: 471.996 Da
Monoisotopic Mass: 471.127106 Da
ChemSpider ID: 3230689
Now, for a more digestible introduction: This compound belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. Our compound has additional substituents, including a chlorophenyl group, a methyl group, and a thiophenyl group. It’s a fascinating fusion of structural elements!
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound likely involves a series of reactions. One common approach is the Suzuki–Miyaura coupling , which forms carbon–carbon bonds using organoboron reagents. The reaction proceeds under mild conditions and tolerates various functional groups . Specific synthetic routes would depend on the desired substituents and functional groups.
Industrial Production:: While I don’t have specific industrial methods for this compound, large-scale production would likely involve efficient and cost-effective synthetic routes. Collaboration between organic chemists and process engineers ensures scalability.
Analyse Chemischer Reaktionen
Reactions:: This compound can participate in various reactions:
Oxidation: Oxidative processes may modify the carbonyl group or other functional groups.
Reduction: Reduction reactions could reduce the carbonyl or other groups.
Substitution: Substituents can be replaced by other groups.
Other Transformations: Depending on the context, it might undergo cyclization, rearrangement, or other transformations.
Palladium Catalysts: For Suzuki–Miyaura coupling.
Boron Reagents: Essential for transmetalation in the coupling process.
Major Products:: The major products would be derivatives of this compound with various substituents. These could have altered biological or chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Medicinal Chemistry: Investigating its potential as a drug candidate.
Materials Science: Exploring its use in materials with specific properties.
Biological Activity: Assessing its effects on cells, enzymes, or receptors.
Drug Development: Targeting specific diseases or pathways.
Fine Chemicals: As a building block for other compounds.
Agrochemicals: Pesticides or herbicides.
Wirkmechanismus
Understanding how this compound works involves studying its interactions with biological targets. It might inhibit enzymes, modulate receptors, or affect cellular processes. Detailed studies are necessary to unravel its mechanism.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, we can compare it to related quinoline derivatives. Its unique features—such as the chlorophenyl and thiophenyl groups—set it apart.
Eigenschaften
Molekularformel |
C24H24ClNO4S |
|---|---|
Molekulargewicht |
458.0 g/mol |
IUPAC-Name |
2-methoxyethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H24ClNO4S/c1-14-21(24(28)30-10-9-29-2)23(20-8-5-11-31-20)22-18(26-14)12-15(13-19(22)27)16-6-3-4-7-17(16)25/h3-8,11,15,23,26H,9-10,12-13H2,1-2H3 |
InChI-Schlüssel |
SWIJNQFWJWRKED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3Cl)C4=CC=CS4)C(=O)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-1-benzyl-3-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11604297.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide](/img/structure/B11604312.png)
![N-cyclopentyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604320.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11604331.png)
![2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11604332.png)
![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11604337.png)
![methyl (5E)-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11604342.png)


![(2Z)-6-benzyl-2-(4-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11604359.png)


![{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B11604385.png)
